2-methyl-6-phenyl-4H-pyran-4-thione
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Overview
Description
2-Methyl-6-phenyl-4H-pyran-4-thione is a heterocyclic compound with a unique structure that includes a pyran ring substituted with a methyl group at the 2-position and a phenyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-phenyl-4H-pyran-4-thione typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound, such as a chalcone derivative, in the presence of a sulfur source. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is usually heated to facilitate the cyclization process, resulting in the formation of the desired pyran-thione compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-phenyl-4H-pyran-4-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the pyran ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in various substituted pyran derivatives.
Scientific Research Applications
2-Methyl-6-phenyl-4H-pyran-4-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and biochemistry.
Medicine: Research into its medicinal properties includes investigations into its potential as an antimicrobial or anticancer agent.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-6-phenyl-4H-pyran-4-thione involves its interaction with specific molecular targets and pathways. The thione group can act as a nucleophile, participating in various biochemical reactions. Additionally, the compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-phenyl-4H-pyran-4-one: This compound is similar in structure but lacks the thione group, which can significantly alter its chemical and biological properties.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties, this compound differs in its functional groups and overall reactivity.
4-Methoxy-6-phenethyl-2H-pyran-2-one: Another related compound with different substituents, affecting its chemical behavior and applications.
Uniqueness
2-Methyl-6-phenyl-4H-pyran-4-thione is unique due to the presence of the thione group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.
Properties
Molecular Formula |
C12H10OS |
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Molecular Weight |
202.27 g/mol |
IUPAC Name |
2-methyl-6-phenylpyran-4-thione |
InChI |
InChI=1S/C12H10OS/c1-9-7-11(14)8-12(13-9)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
BCPOWUXHQDIAAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=S)C=C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
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